(4-Cyclohexyl-5-pentylfuran-2-yl)(dimethyl)phenylsilane
Description
Properties
CAS No. |
918129-13-2 |
|---|---|
Molecular Formula |
C23H34OSi |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
(4-cyclohexyl-5-pentylfuran-2-yl)-dimethyl-phenylsilane |
InChI |
InChI=1S/C23H34OSi/c1-4-5-8-17-22-21(19-13-9-6-10-14-19)18-23(24-22)25(2,3)20-15-11-7-12-16-20/h7,11-12,15-16,18-19H,4-6,8-10,13-14,17H2,1-3H3 |
InChI Key |
BJIWKOWPTADIEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C=C(O1)[Si](C)(C)C2=CC=CC=C2)C3CCCCC3 |
Origin of Product |
United States |
Biological Activity
(4-Cyclohexyl-5-pentylfuran-2-yl)(dimethyl)phenylsilane is a silane derivative featuring a furan ring substituted with cyclohexyl and pentyl groups. This compound has garnered interest due to its potential biological activities, particularly in the realms of antioxidant properties and interactions with biological systems. The unique combination of organic and organosilicon chemistry in its structure suggests diverse applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular structure of This compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H30O2Si |
| Molecular Weight | 306.52 g/mol |
| CAS Number | Not available |
| IUPAC Name | This compound |
The compound's structure suggests that the furan moiety may facilitate electron-rich interactions, enhancing its reactivity and potential biological activity.
Antioxidant Properties
Research indicates that furan derivatives, including This compound , exhibit significant antioxidant properties. These compounds can scavenge free radicals, thus providing cellular protection against oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in oxidative stress pathways. The furan ring's electron-rich nature allows it to form stable complexes with reactive oxygen species (ROS), thereby mitigating oxidative damage.
Comparative Analysis with Similar Compounds
To understand the uniqueness of This compound , a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Pentylfuran | Furan ring with pentyl group | Antioxidant properties |
| Dimethylphenysilane | Silane with phenolic structure | Used in surface chemistry |
| Cyclohexanol | Cyclohexane derivative | Solvent and reagent |
This comparison highlights that while many compounds share structural similarities, the combination of furan, cycloalkane, and silane functionalities in This compound may confer distinct chemical reactivity and biological interactions.
Study on Antioxidant Effects
A study examining the antioxidant effects of various furan derivatives found that compounds similar to This compound demonstrated a significant ability to reduce oxidative stress markers in vitro. The study utilized assays measuring DPPH radical scavenging activity, where the compound showed promising results comparable to established antioxidants.
Enzyme Inhibition Studies
Another research effort focused on the enzyme inhibition potential of silane derivatives. It was observed that This compound could inhibit certain enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Comparison with Similar Compounds
Ethoxy(dimethyl)phenylsilane
Ethoxy(dimethyl)phenylsilane (MW: 214.36 g/mol) shares the dimethylphenylsilane backbone but replaces the furan substituent with an ethoxy group. Key differences include:
- Reactivity : The ethoxy group confers higher hydrolytic reactivity compared to the stable aryl-furan substituent in the target compound, making it more suitable as a coupling agent in coatings and adhesives .
- Applications : Ethoxy(dimethyl)phenylsilane is widely used as a crosslinker in silicone rubber and a coupling agent in coatings, whereas the target compound’s bulky substituents likely limit its utility in such bulk applications but enhance stability in harsh environments .
Other Silane-Furan Hybrids
Compounds like “(5-methylfuran-2-yl)(dimethyl)phenylsilane” (hypothetical analogue) would lack the cyclohexyl and pentyl groups, reducing steric hindrance and altering solubility. The cyclohexyl and pentyl groups in the target compound increase hydrophobicity and may slow reaction kinetics in crosslinking applications due to steric effects.
Functional Analogues: Furan-Containing Organosilicons
Furan rings are electron-rich and can participate in π-π interactions or act as hydrogen bond acceptors. Compared to simpler furan-silane hybrids, the cyclohexyl and pentyl substituents in the target compound likely:
- Enhance thermal stability (due to bulky, saturated hydrocarbon chains).
- Reduce crystallinity, improving compatibility with hydrophobic polymers.
Physicochemical Property Comparison
Research Findings
- NMR Profiling : Comparative NMR studies (e.g., Figure 6 in ) reveal that substituent positioning (e.g., cyclohexyl vs. pentyl) significantly alters chemical shifts in regions A (positions 39–44) and B (positions 29–36), enabling precise structural elucidation of analogues .
- Reactivity : The ethoxy group in Ethoxy(dimethyl)phenylsilane undergoes rapid hydrolysis, whereas the target compound’s furan and alkyl substituents likely stabilize it against moisture, as seen in lumping strategies for modeling structurally similar compounds .
Mechanistic and Application Insights
- Stability vs. Reactivity Trade-off : The target compound’s steric bulk reduces reactivity compared to Ethoxy(dimethyl)phenylsilane but improves durability in acidic or humid environments .
- Lumping Strategy Relevance: In computational models, the target compound may be grouped with other bulky organosilicons to simplify reaction networks, though its unique substituents warrant separate consideration in precision applications .
Preparation Methods
Synthesis of 4-Cyclohexyl-5-pentylfuran
- The substituted furan ring can be synthesized by cyclization reactions involving appropriate precursors such as 1,4-dicarbonyl compounds or via palladium-catalyzed coupling reactions.
- For example, pentyl-substituted furans like 5-pentylfuran-2-carbaldehyde (CAS 68532-62-7) are commercially available or can be synthesized by known methods involving aldehyde precursors and cyclization under acidic or basic conditions.
- The cyclohexyl substituent at the 4-position can be introduced via Friedel-Crafts alkylation or cross-coupling reactions using cyclohexyl organometallic reagents.
Formation of the Carbon–Silicon Bond
Direct C–H Silylation of Aromatic Heterocycles
- Recent advances have demonstrated that direct C–H silylation of heteroaromatic compounds, including furans, can be achieved using hydrosilanes and Earth-abundant metal catalysts such as potassium or sodium bases.
- This method allows the direct installation of dimethylphenylsilane groups onto the furan ring at the 2-position without pre-functionalization.
- The reaction proceeds under mild conditions, liberating dihydrogen as the only byproduct, and tolerates a wide range of functional groups, including cyclohexyl and pentyl substituents.
Palladium-Catalyzed Cross-Coupling
- Alternatively, palladium-catalyzed cross-coupling reactions can be employed to form the C–Si bond.
- For example, a halogenated furan derivative (e.g., 2-bromo-4-cyclohexyl-5-pentylfuran) can be reacted with dimethylphenylsilane in the presence of a palladium catalyst and base to afford the target silane compound.
- Typical conditions involve Pd(0) catalysts, bases such as potassium carbonate, and solvents like aqueous or organic media under inert atmosphere.
Representative Preparation Method (Hypothetical Protocol)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 4-cyclohexyl-5-pentylfuran | Cyclization of appropriate precursors under acidic/basic catalysis | 70-85 | Purification by column chromatography |
| 2 | Halogenation at 2-position (e.g., bromination) | NBS or similar reagent in inert solvent | 80-90 | Regioselective halogenation |
| 3 | Pd-catalyzed silylation | Pd(PPh3)4, K2CO3, dimethylphenylsilane, inert atmosphere, 80-100°C, 12-24 h | 65-75 | Reaction monitored by TLC/HPLC |
| 4 | Purification | Silica gel chromatography or recrystallization | - | Final product isolated as pure compound |
Analytical and Research Findings
- The direct C–H silylation method offers a streamlined approach with fewer steps and mild conditions, improving overall efficiency and scalability.
- Palladium-catalyzed cross-coupling remains a robust and widely used method, especially when pre-functionalized substrates are available.
- Reaction yields typically range from 65% to 90%, depending on substrate purity, catalyst loading, and reaction time.
- Characterization of the final compound is performed using NMR spectroscopy, mass spectrometry, and chromatographic purity analysis to confirm structure and purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct C–H Silylation | Hydrosilane (dimethylphenylsilane), base (K or Na) | Potassium or sodium base | Mild temperature, no additives | One-step, mild, broad scope | May require optimization for sterically hindered substrates |
| Pd-Catalyzed Cross-Coupling | Halogenated furan, dimethylphenylsilane | Pd(0) complexes (e.g., Pd(PPh3)4) | Elevated temperature, inert atmosphere | High regioselectivity, well-established | Multi-step, requires halogenated intermediate |
This detailed analysis synthesizes current knowledge on the preparation of (4-Cyclohexyl-5-pentylfuran-2-yl)(dimethyl)phenylsilane, highlighting the most effective and researched methods for C–Si bond formation and furan substitution. The choice of method depends on available starting materials, desired scale, and functional group tolerance. The direct C–H silylation approach represents a modern, efficient route, while palladium-catalyzed cross-coupling remains a reliable classical method.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Cyclohexyl-5-pentylfuran-2-yl)(dimethyl)phenylsilane?
- Methodological Answer : Synthesis typically involves coupling silane precursors with functionalized furan derivatives. For example:
Silane precursor activation : Use methylphenyldimethoxysilane (or analogs) as a starting material, leveraging nucleophilic substitution at the silicon center .
Furan functionalization : Introduce cyclohexyl and pentyl groups via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling .
Multicomponent reactions : Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to stabilize intermediates and minimize side reactions .
- Key Validation : Confirm purity via HPLC (>98%) and structural integrity via / NMR.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use NMR to confirm silicon bonding environments (δ: 10–25 ppm for dimethylphenylsilane derivatives) .
- Mass Spectrometry (HRMS) : Employ ESI-HRMS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and stereochemistry, particularly for furan-silane linkage validation .
Advanced Research Questions
Q. How can computational modeling predict the environmental fate of this silane-based compound?
- Methodological Answer :
DFT Calculations : Model hydrolysis kinetics and bond dissociation energies (BDEs) to assess stability in aqueous environments .
Molecular Dynamics (MD) : Simulate interactions with soil organic matter or lipid bilayers to predict bioaccumulation potential .
QSAR Models : Correlate substituent effects (e.g., cyclohexyl vs. pentyl) with biodegradation half-lives using existing organosilicon datasets .
- Data Integration : Cross-validate computational results with experimental LC-MS/MS degradation studies .
Q. How can contradictions in solvent-dependent reactivity data be resolved?
- Methodological Answer :
Controlled Replication : Repeat reactions in anhydrous solvents (e.g., toluene, DMSO) to isolate solvent polarity effects .
In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and solvent-coordinated species .
Theoretical Frameworks : Apply Marcus theory or Hammett plots to rationalize solvent-induced activation barriers .
Q. What strategies are effective for mechanistic studies of its catalytic applications?
- Methodological Answer :
- Isotopic Labeling : Incorporate or into the furan ring to trace reaction pathways via kinetic isotope effects (KIEs) .
- Intermediate Trapping : Use low-temperature (-78°C) quenching with nucleophiles (e.g., MeOH) to isolate reactive intermediates .
- DFT-Guided Design : Map potential energy surfaces (PES) to identify rate-determining steps and transition states .
Q. How should safety and waste management be addressed during synthesis?
- Methodological Answer :
- Waste Segregation : Separate silane-containing byproducts from halogenated solvents to avoid exothermic reactions .
- Neutralization Protocols : Treat acidic residues (e.g., HCl from silane hydrolysis) with aqueous NaHCO before disposal .
- Collaboration : Partner with certified waste management firms for siloxane polymer disposal to prevent environmental release .
Theoretical and Methodological Frameworks
Q. How can organosilicon chemistry principles guide experimental design?
- Methodological Answer :
- Steric and Electronic Effects : Prioritize bulky substituents (e.g., cyclohexyl) to enhance silicon center stability against nucleophilic attack .
- Hybridization Trends : Leverage sp-hybridized silicon to predict tetrahedral geometry and reactivity patterns .
- Literature Gaps : Identify understudied areas (e.g., photodegradation pathways) using bibliometric analysis of organosilicon literature .
Q. What methodologies reconcile discrepancies in reported biological activity data?
- Methodological Answer :
Dose-Response Standardization : Use OECD guidelines (e.g., Test No. 423) for acute oral toxicity assays to ensure comparability .
Cell Line Validation : Compare results across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific artifacts .
Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies and quantify uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
